beta-Methoxystyrene
Overview
Description
Beta-Methoxystyrene: is an organic compound with the chemical formula C9H10O . It is a derivative of styrene, where a methoxy group is attached to the beta position of the vinyl group. This compound is known for its applications in organic synthesis and as a building block in various chemical reactions .
Mechanism of Action
Target of Action
Beta-Methoxystyrene is a chemical compound with the molecular formula C9H10O It’s known to undergo reduction in the presence of calcium in liquid ammonia to yield methyl phenethyl ether .
Mode of Action
It’s known that this compound undergoes reduction in the presence of calcium in liquid ammonia, resulting in the formation of methyl phenethyl ether . This suggests that this compound may interact with calcium and ammonia under certain conditions.
Biochemical Pathways
It’s known that this compound can be used in the synthesis of trans, trans -1- (aminomethyl)-2-methoxy-3-phenylcyclopropane . This suggests that this compound may be involved in certain synthetic pathways.
Pharmacokinetics
It’s known that this compound is a liquid at room temperature with a boiling point of 50-56 °c at 06 mmHg and a density of 1001 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that this compound can be used in the synthesis of trans, trans -1- (aminomethyl)-2-methoxy-3-phenylcyclopropane , suggesting that it may have potential applications in organic synthesis.
Biochemical Analysis
Biochemical Properties
Beta-Methoxystyrene is known to interact with various enzymes and proteins. For instance, it undergoes reduction in the presence of calcium in liquid ammonia to yield methyl phenethyl ether . This suggests that this compound can participate in redox reactions, interacting with reducing agents and potentially influencing the activity of redox enzymes.
Molecular Mechanism
This compound was used in the synthesis of trans, trans-1-(aminomethyl)-2-methoxy-3-phenylcyclopropane . This suggests that this compound can participate in complex organic reactions, potentially interacting with biomolecules and influencing their activity at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is typically stored at 2-8°C to maintain its stability . Over time, it may undergo degradation or other chemical changes that could influence its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Methoxystyrene can be synthesized through several methods. One common method involves the reaction of styrene with methanol in the presence of a catalyst. This process typically requires acidic conditions to facilitate the addition of the methoxy group to the vinyl group of styrene .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Beta-Methoxystyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of this compound in the presence of calcium in liquid ammonia yields methyl phenethyl ether.
Substitution: It can participate in electrophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Calcium in liquid ammonia is used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Methyl phenethyl ether.
Substitution: Various substituted styrenes depending on the electrophile used.
Scientific Research Applications
Beta-Methoxystyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Methoxystyrene: Similar structure but with the methoxy group at the para position.
2-Vinylanisole: Another methoxy-substituted styrene derivative.
4-Vinylanisole: Similar to beta-Methoxystyrene but with the methoxy group at the para position.
Uniqueness: this compound is unique due to the position of the methoxy group, which influences its chemical reactivity and physical properties. This positional difference can lead to variations in the compound’s behavior in chemical reactions and its applications in various fields .
Properties
IUPAC Name |
2-methoxyethenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-10-8-7-9-5-3-2-4-6-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHJQRHPNQEPAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-15-3 | |
Record name | (2-Methoxyvinyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4747-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (2-methoxyethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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